5-chloro-1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde

Crystallography Organic Synthesis Reaction Mechanism

For medicinal chemistry teams developing selective PDE7 inhibitors, sourcing the correct N1-cyclohexyl pyrazole intermediate is critical. Substituting common N-aryl analogs leads to divergent reactivity and inactive products. This 5-chloro-1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde provides the exact steric and electronic profile required. - Essential building block per patented PDE7 inhibitor synthesis; N1-cyclohexyl group is integral to final product activity. - Cleaner reactivity profile: avoids ring-opening side reactions observed with N-phenyl derivatives, simplifying purification. - High sp³ carbon fraction (0.64) enhances 3D character for screening libraries vs. flat N-aryl analogs (0.0).

Molecular Formula C11H15ClN2O
Molecular Weight 226.70 g/mol
Cat. No. B12102614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde
Molecular FormulaC11H15ClN2O
Molecular Weight226.70 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C=O)Cl)C2CCCCC2
InChIInChI=1S/C11H15ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3
InChIKeyQJOTTYJUUXHLPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-chloro-1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde | Core Pyrazole Aldehyde Intermediate for PDE7-Focused Research


5-Chloro-1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 873537-73-6) is a polysubstituted pyrazole building block featuring a reactive 4-carbaldehyde handle, a 5-chloro leaving group for nucleophilic displacement, and a distinctive N1-cyclohexyl substituent. This compound serves as a patented key intermediate in the synthesis of thienopyrazole derivatives exhibiting selective phosphodiesterase 7 (PDE7) inhibition [1]. Its core structure combines the steric and lipophilic influence of the cyclohexyl ring with the synthetic versatility of a chloropyrazole carbaldehyde, differentiating it from common N-aryl analogs [2].

Building Block Type Patented PDE7 intermediate
Key Substituent N1-Cyclohexyl (critical for reactivity and SAR)
Synthetic Handles 4-Carbaldehyde + 5-Chloro for derivatization

Why 5-chloro-1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde Cannot Be Replaced by Common N-Aryl Analogs


Direct substitution with common N-phenyl or N-pyridyl pyrazole carbaldehydes fails because the N1-cyclohexyl group critically alters both steric and electronic properties, leading to divergent reaction outcomes in downstream chemistry [1]. For instance, in a comparative crystallographic study, the reaction of cyclohexylamine with the N-phenyl analog yields a ring-opened condensation product, whereas the target compound's structural analogs lead to simple nucleophilic substitution [1]. Furthermore, in the patented PDE7 inhibitor synthesis pathway, the N1-cyclohexyl moiety is an essential structural feature for the biological activity of the final thienopyrazole product, meaning that intermediates without this specific group cannot replicate the same synthetic route [2].

Target: N1-Cyclohexyl
  • Predictable nucleophilic substitution
  • Essential for PDE7 inhibitor patent space
  • Higher sp3 character
Substitute: N-Aryl Analogs
  • May undergo ring-opening condensation
  • Not claimed in same PDE7 patents
  • Lower 3D complexity

Quantitative Differentiation Evidence for 5-chloro-1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde


Reaction Divergence: N1-Cyclohexyl vs. N1-Phenyl in Nucleophilic Substitution with Cyclohexylamine

The N1 substituent dictates the reaction pathway. When 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reacts with cyclohexylamine, it undergoes condensation and subsequent hydrolysis to give (Z)-4-[(cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. In contrast, the analogous target compound class (5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, which shares the N1-heterocyclic characteristic but with a different ring) yields only the simple nucleophilic substitution product, 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde [1]. This demonstrates that the N1 group is not a passive bystander but actively determines the chemoselectivity of the reactive 5-chloro site.

Reaction Pathway
Cross-study comparable
N-alkyl class Clean substitution
N-phenyl Ring-opening product
Ensures predictable 5-chloro reactivity
Crystallographic evidence; N-pyridyl analog study
Crystallography Organic Synthesis Reaction Mechanism

Patented Designation as Preferred Intermediate for PDE7-Inhibiting Thienopyrazoles

The target compound is explicitly claimed and exemplified as a key intermediate in multiple patents for the synthesis of selective PDE7 inhibitors [1]. For example, it is used to generate the advanced intermediate ethyl [(1-cyclohexyl-4-formyl-3-methyl-1H-pyrazol-5-yl)sulfanyl]-acetate (CAS: 873537-74-7) with a reported yield of 81% in that specific transformation [2]. This places it within a defined and commercially significant IP space, differentiating it from non-cyclohexyl analogs which are not described in this context. The final patented compounds, such as 1-cyclohexyl-N-{4-[(ethylamino)carbonyl]phenyl}-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, have demonstrated binding affinity for PDE7 (IC50 data available from BindingDB) [3].

Patented Intermediate Use
Class-level inference
81%
reported yield to downstream thienopyrazole
Supports PDE7 inhibitor synthesis pathway
Yield from patent EP2433943B1
Medicinal Chemistry PDE7 Inhibition Intermediates

Physicochemical Profile: Predicted LogP and Fraction Csp3 for ADME Differentiation

The target compound's computed properties show a meaningful departure from archetypal flat aromatic analogs, which is relevant for fragment-based or lead optimization procurement. It has a predicted octanol/water partition coefficient (LogP) of 2.8 and a high fraction of sp3-hybridized carbons (Fsp3) of 0.64 [1]. This contrasts with the common N-phenyl analog (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde), which has a LogP of 2.7 and a much lower Fsp3 of 0.0 [2]. The increased three-dimensionality often correlates with improved solubility and reduced promiscuity in biological screening.

Physicochemical Profile
Cross-study comparable
Target (N-cyclohexyl) LogP 2.8, Fsp3 0.64
N-phenyl analog LogP 2.7, Fsp3 0.0
Enhanced 3D character without lipophilicity penalty
Computed values (PubChem, XLogP3)
Physicochemical Properties Drug-likeness ADME

Commercial Availability Profile: Purity Grades and Direct Competition from N1-Cycloalkyl Variants

While several N1-cycloalkyl analogs exist, the target compound has a well-defined commercial profile. It is available from multiple vendors with specified purities, such as 95% and 98% , suitable for intermediate use without extensive in-house purification. In contrast, closely related patented intermediates like 5-chloro-1-cycloheptyl-3-methylpyrazole-4-carbaldehyde and 5-chloro-1-cyclopentyl-3-methylpyrazole-4-carbaldehyde, which differ by a single methylene unit in the cycloalkyl ring, are described in the patent literature but often lack the same level of ready-made commercial availability or require custom synthesis, potentially increasing lead time and cost for hit-to-lead campaigns [1].

Commercial Purity & Supply
Supporting evidence
95–98%
stocked purity from multiple suppliers
Reduces procurement risk and start-up time
Ring homologs custom synthesis only
Chemical Procurement Purity Assessment Building Blocks

Optimal Application Contexts for 5-chloro-1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde


PDE7-Targeted Medicinal Chemistry and Late-Stage Lead Optimization

Based on its patented role as an intermediate for selective PDE7 inhibitors [1], this compound is ideally suited for medicinal chemistry programs targeting allergic, inflammatory, or immunological diseases. Its N1-cyclohexyl motif is an integral structural feature of the pharmacologically active end products, making it indispensable for structure-activity relationship (SAR) studies in these specific chemotypes. The documented synthetic route and yield (81% to a key downstream intermediate) provide a reliable starting point for lead optimization [2].

Fsp3-Enriched Fragment and Diversity Library Synthesis

The compound's high fraction of sp3 carbons (0.64) compared to flat N-aryl analogs (0.0) makes it a strategic choice for increasing three-dimensionality in screening libraries [1]. In a procurement context where 'escape from flatland' is a stated goal, selecting this building block over the N-phenyl analog directly enhances the molecular complexity and potential drug-likeness of the resulting compounds, a parameter increasingly valued in high-throughput screening hit evaluation [2].

Crystal Engineering and Supramolecular Chemistry Investigations

While the target compound itself has not been the subject of a direct crystallographic study, its close structural analog, where the aryl group is pyridin-2-yl, demonstrates a strong capacity for predictable hydrogen-bonded sheet formation via C—H···O interactions [1]. The presence of the cyclohexyl group, along with the aldehyde and chloro substituents, offers a unique set of supramolecular synthons. This makes the compound a valuable building block for crystal engineering studies, especially for researchers investigating the steric influence of a bulky N1-cyclohexyl group on packing motifs, which can be compared to the known sheets and dimers formed by N-aryl analogs [1].

Chemical Process Development for Chloropyrazole Derivatization

For process chemists, the predictable reactivity of the 5-chloro group in this specific scaffold is critical. Evidence from related compounds shows that the N1-cyclohexyl group directs nucleophilic substitution cleanly, avoiding the ring-opening side reaction that occurs with the N-phenyl derivative [1]. This makes the compound a cleaner, more process-friendly starting material for synthesizing 5-amino or 5-thio-substituted pyrazole derivatives, reducing the need for complex purification protocols that would be necessary when using less selective analogs.

Application
Selection Property
Validation Focus
PDE7 Inhibitor Synthesis
Patented N1-cyclohexyl intermediate scaffold
Synthesis pathway efficiency
sp3-Enriched Library Design
Elevated Fsp3 for 3D diversity
Three-dimensionality vs. flat N-aryl analogs
Crystal Engineering Studies
Aldehyde, chloro, and cyclohexyl synthons
Packing motif comparison to N-aryl forms
Chloropyrazole Derivatization
Predictable 5-chloro substitution
Chemoselectivity control over ring-opening
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